N-methyl-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide

Description

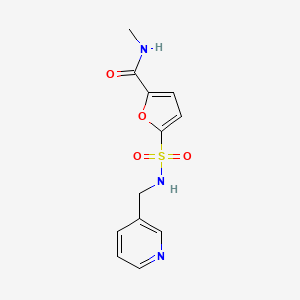

N-methyl-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic small molecule featuring a furan-2-carboxamide core substituted at the 5-position with a sulfamoyl group linked to a pyridin-3-ylmethyl moiety. The compound’s structure integrates key pharmacophoric elements:

- Furan ring: A five-membered oxygen-containing heterocycle contributing to planarity and π-stacking interactions.

- N-methyl carboxamide: Reduces rotational freedom and modulates lipophilicity.

Properties

IUPAC Name |

N-methyl-5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-13-12(16)10-4-5-11(19-10)20(17,18)15-8-9-3-2-6-14-7-9/h2-7,15H,8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXCAGLFHRWUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)S(=O)(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Formula : C12H14N4O3S

Molecular Weight : 286.33 g/mol

IUPAC Name : this compound

The structure of the compound includes a furan ring, a pyridine moiety, and a sulfamoyl group, which may contribute to its biological activity.

The exact mechanism of action of this compound is not well-documented; however, it is hypothesized that the sulfamoyl group may inhibit certain enzymes or receptors involved in various biological processes. The furan and pyridine rings are known to interact with multiple molecular targets, potentially influencing pathways related to inflammation and oxidative stress.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related furan derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Similar sulfamoyl derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Anticancer Activity Evaluation :

- Pharmacokinetic Studies :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares functional similarities with furopyridine derivatives, such as 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide (). Below is a comparative analysis:

Functional Group Impact

- Sulfamoyl vs.

- Pyridin-3-ylmethyl vs. Pyrimidin-2-yl Cyclopropane: The pyridine substituent introduces a monodentate basic site, whereas the pyrimidine-cyclopropane moiety in the analogue adds steric bulk and conformational constraint, possibly enhancing target selectivity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP) : The target compound’s LogP is estimated to be lower (~1.5) due to the sulfamoyl group, compared to the furopyridine analogue (~3.0), which has hydrophobic chloro and fluorophenyl groups.

- Solubility : The sulfamoyl group may confer better solubility in polar solvents (e.g., DMF or aqueous buffers) relative to the more lipophilic furopyridine derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.